RSR13 (Allos Therapeutics)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

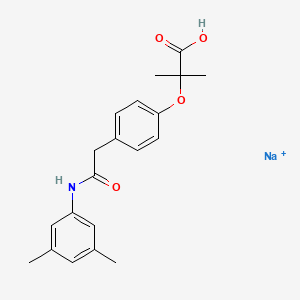

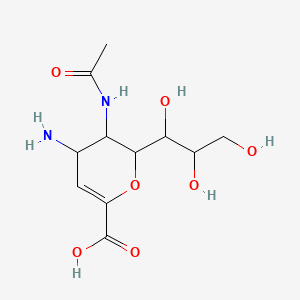

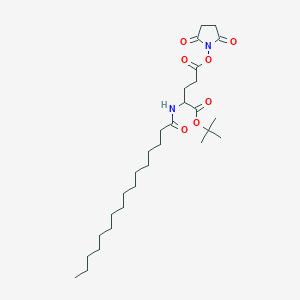

RSR13, also known as 2-[4-(((3,5-dimethylanilino)carbonyl)methyl)phenoxy]-2-methylpropionic acid, is a synthetic allosteric modifier of hemoglobin developed by Allos Therapeutics. This compound binds to hemoglobin, reducing its oxygen-binding affinity and enhancing oxygen unloading to hypoxic tissues. This property makes RSR13 a potential therapeutic agent for conditions characterized by tissue hypoxia, such as cancer, myocardial ischemia, and stroke .

Métodos De Preparación

RSR13 is synthesized through a series of chemical reactions involving the modification of phenoxypropionic acid derivatives. The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-methylpropionic acid.

Intermediate Formation: The intermediate compound is formed by reacting 2-methylpropionic acid with 4-(((3,5-dimethylanilino)carbonyl)methyl)phenol.

Final Product: The final product, RSR13, is obtained through purification and crystallization processes.

Industrial production methods involve scaling up these reactions under controlled conditions to ensure high yield and purity. The compound is typically supplied as a standardized stock solution in sodium chloride .

Análisis De Reacciones Químicas

RSR13 undergoes various chemical reactions, including:

Oxidation: RSR13 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.

Substitution: RSR13 can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

RSR13 has a wide range of scientific research applications, including:

Cancer Therapy: RSR13 enhances tumor oxygenation, making it a valuable adjunct in radiation therapy for cancer treatment.

Cardiovascular Research: The compound improves myocardial oxidative metabolism and contractile function in models of myocardial ischemia.

Neurological Research: RSR13 increases brain oxygenation and reduces neuronal cell death following cerebral ischemia.

General Hypoxia Research: The compound’s ability to modulate hemoglobin’s oxygen affinity makes it a valuable tool in studying various hypoxic conditions and developing therapeutic strategies.

Mecanismo De Acción

RSR13 exerts its effects by binding to hemoglobin and stabilizing its deoxygenated form. This binding causes a rightward shift in the oxygen-hemoglobin dissociation curve, reducing hemoglobin’s affinity for oxygen and promoting oxygen release to tissues. The molecular targets of RSR13 include the allosteric sites on hemoglobin, where it induces conformational changes that enhance oxygen unloading .

Comparación Con Compuestos Similares

RSR13 is unique among allosteric modifiers of hemoglobin due to its specific chemical structure and mechanism of action. Similar compounds include:

Bezafibrate Derivatives: These compounds also act as allosteric modifiers of hemoglobin but differ in their chemical structure and specific effects on hemoglobin’s oxygen affinity.

2,3-Diphosphoglycerate (2,3-DPG): A naturally occurring allosteric effector of hemoglobin, 2,3-DPG decreases hemoglobin’s oxygen affinity, similar to RSR13.

RSR13’s ability to enhance oxygen delivery to hypoxic tissues and its potential therapeutic applications make it a valuable compound in medical research and treatment.

Propiedades

Fórmula molecular |

C20H23NNaO4+ |

|---|---|

Peso molecular |

364.4 g/mol |

Nombre IUPAC |

sodium;2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid |

InChI |

InChI=1S/C20H23NO4.Na/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24;/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24);/q;+1 |

Clave InChI |

SWDPIHPGORBMFR-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13396096.png)

![1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13396131.png)

![4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B13396136.png)

![(1R,2R)-2-[[4'-[[(Phenylamino)carbonyl]amino][1,1'-biphenyl]-4-YL]carbonyl]cyclopentanecarboxylic acid](/img/structure/B13396157.png)